Urea, 1-(2-chloroethyl)-3-(m-anisyl)-

Description

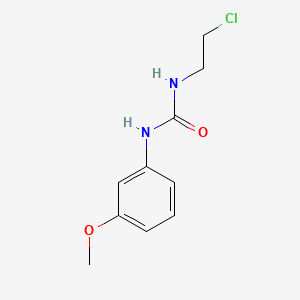

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-, is a synthetic urea derivative featuring a 2-chloroethyl group and a meta-anisyl (3-methoxyphenyl) substituent. This article compares its hypothetical properties with those of similar compounds, focusing on cytotoxicity, mechanisms of action, pharmacokinetics, and toxicity profiles.

Properties

CAS No. |

13908-42-4 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-methoxyphenyl)urea |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |

InChI Key |

YOLMMVVRCHJMHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- typically involves the reaction of m-anisidine with 2-chloroethyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation. The reaction can be represented as follows:

m-Anisidine+2-Chloroethyl isocyanate→Urea, 1-(2-chloroethyl)-3-(m-anisyl)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: has several scientific research applications, including:

Pharmaceuticals: It may be used as an intermediate in the synthesis of drugs with anticancer or antimicrobial properties.

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

Industrial Chemistry: It can serve as a building block for the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the anisyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity and Antitumor Activity

Chloroethyl-substituted ureas and nitrosoureas exhibit varying potencies depending on their substituents:

- Aryl-Substituted Ureas : 1-Aryl-3-(2-chloroethyl)ureas (CEUs) with tert-butylphenyl (ID₅₀: 4 µM) or methylphenyl (ID₅₀: 28 µM) groups show higher cytotoxicity against LoVo cells than chlorambucil (ID₅₀: 21 µM) or CCNU (ID₅₀: 45 µM) . The tert-butyl group’s lipophilicity likely enhances cellular uptake and target engagement.

- Cycloalkyl-Substituted Nitrosoureas : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and methyl-CCNU demonstrate broad cytotoxicity across cell lines, attributed to their dual alkylation and carbamoylation activities .

- Phenothiazine-Substituted Ureas: Derivatives with phenothiazine moieties exhibit antiproliferative effects on multidrug-resistant cells, suggesting substituent-dependent modulation of drug efflux pathways .

Mechanisms of Action: Alkylation vs. Carbamoylation

- DNA Alkylation : Chloroethyl groups in nitrosoureas (e.g., CCNU) form interstrand cross-links, critical for antitumor activity. Substituted ureas lacking nitroso groups may alkylate DNA directly but with reduced cross-linking efficiency .

- Protein Carbamoylation : Nitrosoureas decompose into isocyanates (e.g., cyclohexyl isocyanate), which carbamoylate lysine residues, inhibiting DNA repair enzymes like polymerase II . Ureas without nitroso groups (e.g., CEUs) likely avoid carbamoylation, reducing off-target toxicity .

Pharmacokinetics and Distribution

- Lipophilicity and Blood-Brain Barrier Penetration : Cyclohexyl-substituted CCNU achieves high cerebrospinal fluid concentrations due to its lipid solubility . Aryl-substituted CEUs, such as the tert-butyl derivative, may prioritize peripheral tissue distribution.

- Metabolism : Cyclohexyl groups in CCNU metabolize into inactive species (e.g., dicyclohexylurea), while aryl substituents in CEUs are excreted unchanged or as less toxic metabolites .

Toxicity and Mutagenicity Profiles

| Compound | Toxicity (LD₅₀, mg/kg) | Mutagenicity (Ames Test) |

|---|---|---|

| CCNU | ~18.5 (mice) | High (TA100, TA102) |

| tert-Butyl CEU | >220 (mice) | Negative |

| Chlorambucil | 18.5 (mice) | Weak (TA102) |

Data Source :

Q & A

Q. What are the optimized synthetic routes for 1-(2-chloroethyl)-3-(m-anisyl)urea?

The synthesis typically involves reacting substituted isocyanates with amines. For example:

- Step 1 : React 2-chloroethyl isocyanate with m-anisidine (3-methoxyaniline) in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 2 : Use a base like triethylamine to neutralize HCl byproducts .

- Key Parameters : Solvent polarity, temperature (60–100°C), and reaction time (6–12 hours) influence yield. Purity is enhanced via recrystallization from ethanol or acetone .

| Reaction Conditions | Typical Parameters |

|---|---|

| Solvent | Dichloromethane, Toluene |

| Temperature | 60–100°C (reflux) |

| Catalyst/Base | Triethylamine |

| Reaction Time | 6–12 hours |

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is used to resolve the 3D structure:

- Data Collection : A Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is employed. Crystals are cooled to 173 K to minimize thermal motion .

- Refinement : Software like SHELXL or OLEX2 refines the structure using full-matrix least-squares methods. Hydrogen bonding networks (e.g., N–H⋯O or N–H⋯Cl) are analyzed to understand packing motifs .

- Key Metrics : R-factor (<0.05), bond angles, and torsion angles validate structural accuracy .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of 1-(2-chloroethyl)-3-(m-anisyl)urea?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., kinases or DNA repair enzymes). The urea moiety often forms hydrogen bonds with catalytic residues .

- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) .

- Validation : Compare computational results with experimental IC50 values from enzymatic assays (e.g., mycobacterial hydrolase inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability tests using MTT/PrestoBlue) and confirm compound purity via HPLC (>95%) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged urea) to track metabolic pathways or degradation products .

- Cross-Study Analysis : Meta-analyses of similar compounds (e.g., nitrosoureas) can identify structure-activity trends, such as chloroethyl groups enhancing DNA alkylation .

Q. What experimental strategies assess the stability of 1-(2-chloroethyl)-3-(m-anisyl)urea under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy .

Data Analysis & Interpretation

Q. How do hydrogen-bonding interactions influence the crystallographic packing of urea derivatives?

- N–H⋯O Bonds : Urea carbonyl groups (C=O) act as acceptors, forming chains or dimers. For example, in analogous compounds, N–H⋯O interactions create 1D ribbons .

- N–H⋯Cl Bonds : Chloroethyl substituents may participate in weaker interactions with chloride ions, stabilizing crystal lattices .

- Impact on Solubility : Stronger hydrogen-bonded networks reduce solubility in polar solvents (e.g., water) .

Q. What methodologies validate the anticancer potential of 1-(2-chloroethyl)-3-(m-anisyl)urea?

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, A549) using proliferation assays. Compare with controls like cisplatin .

- Mechanistic Probes : Western blotting for apoptosis markers (e.g., caspase-3) or DNA damage indicators (γ-H2AX) .

- In Vivo Models : Use xenograft mice to evaluate tumor suppression efficacy and toxicity profiles .

Advanced Structural Characterization

Q. How does substituent variation (e.g., chloroethyl vs. pyridinyl) alter the electronic properties of urea derivatives?

- DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps and electrostatic potential maps. Chloroethyl groups increase electrophilicity, enhancing reactivity with nucleophiles .

- Spectroscopic Analysis : ¹H/¹³C NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) and IR stretches (e.g., 1650–1700 cm⁻¹ for C=O) correlate with electronic effects .

Conflict Resolution in Experimental Data

Q. Why might biological assays for similar urea derivatives yield conflicting results?

- Purity Variability : Impurities (e.g., unreacted isocyanates) can skew activity. Validate via NMR and elemental analysis .

- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time affect reproducibility .

- Target Specificity : Off-target interactions (e.g., kinase inhibition vs. DNA intercalation) require orthogonal assays (e.g., SPR vs. comet assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.